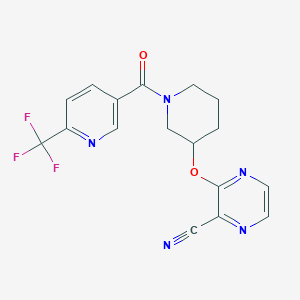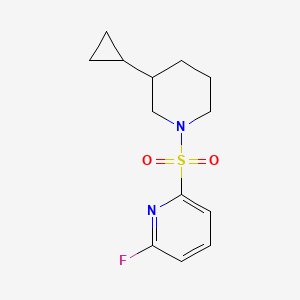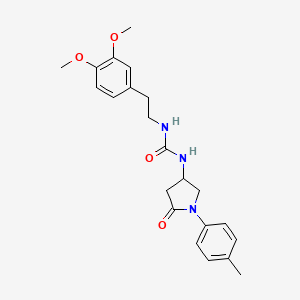![molecular formula C17H14N2O3S B2484702 2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol CAS No. 2380043-82-1](/img/structure/B2484702.png)
2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol is a compound that has garnered a significant amount of attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol has been studied for its potential applications in various fields. In the field of medicine, it has been investigated for its anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been studied for its potential use as an anti-inflammatory agent. In the field of materials science, the compound has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol in cancer cells involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its inhibition can lead to apoptosis in cancer cells. In addition, the compound has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that 2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol can induce apoptosis in cancer cells, reduce inflammation, and inhibit the Akt/mTOR signaling pathway. In addition, the compound has been shown to have fluorescent properties, making it a potential candidate for use in OLEDs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol in lab experiments is its potential anticancer properties. However, one limitation is that the compound has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol. One direction is to further investigate its potential anticancer properties and its safety and efficacy in vivo. Another direction is to explore its potential use in reducing inflammation in the body. Additionally, further research can be conducted on its potential use in OLEDs and other materials science applications.
In conclusion, 2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol is a compound that has potential applications in various fields. Its anticancer and anti-inflammatory properties, as well as its fluorescent properties, make it an interesting compound for further research. However, more studies are needed to determine its safety and efficacy in humans and its potential use in materials science applications.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol involves the reaction of 2-amino-6-nitrobenzoxazole with 5-(furan-2-yl)thiophene-2-carbaldehyde in the presence of ethanol and sodium borohydride. The resulting compound is then purified using column chromatography to obtain the final product.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-12(15-7-8-16(23-15)14-6-3-9-21-14)10-18-17-19-11-4-1-2-5-13(11)22-17/h1-9,12,20H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHDQVJJHKNHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC(C3=CC=C(S3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)


![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)






![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)